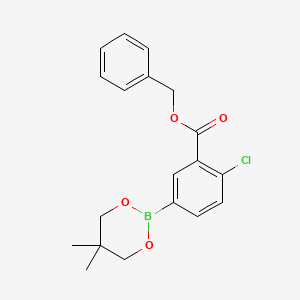![molecular formula C22H18O2 B6328080 (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one CAS No. 848438-93-7](/img/structure/B6328080.png)
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one, also known as Benzyloxybenzylketone (BBK), is an organic compound with a variety of scientific applications. It is a colorless crystalline solid that is soluble in polar organic solvents and is used as a reagent in organic synthesis. BBK is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
BBK is used as an intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of fluorescence probes and imaging agents. In addition, BBK is used as a reagent in the synthesis of chiral molecules, which are important in the development of new drugs.
Mécanisme D'action
BBK is a versatile reagent that can be used in a variety of reactions, including the Knoevenagel condensation, the Wittig reaction, and the Stork enamine reaction. In the Knoevenagel condensation, BBK acts as an electron-withdrawing group, which increases the electrophilicity of the carbonyl group and facilitates the nucleophilic attack of the amine. In the Wittig reaction, BBK acts as an electrophile, which reacts with the nucleophilic phosphorus ylide to form a new carbon-carbon bond. In the Stork enamine reaction, BBK acts as an electrophile, which reacts with the nucleophilic enamine to form a new carbon-carbon bond.
Biochemical and Physiological Effects
BBK has been studied for its biochemical and physiological effects. Studies have shown that BBK has antioxidant, anti-inflammatory, and anti-cancer properties. In addition, BBK has been shown to have neuroprotective and cardioprotective effects. BBK has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
BBK is a versatile reagent that can be used in a variety of reactions. The main advantage of using BBK in lab experiments is its ability to facilitate the synthesis of a wide range of organic compounds. However, BBK is not suitable for use in reactions involving highly reactive substrates, as it may cause side reactions. In addition, BBK is not suitable for use in reactions involving air- and moisture-sensitive substrates, as it may react with the moisture in the air.
Orientations Futures
The potential future directions for BBK include its use in the development of new drugs, its use in the synthesis of fluorescent probes and imaging agents, its use in the synthesis of chiral molecules, and its use in the treatment of neurological disorders. Additionally, BBK could be explored for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, BBK could be studied for its potential use in the synthesis of polymers and other materials.
Méthodes De Synthèse
BBK can be synthesized by a variety of methods, including the Knoevenagel condensation, the Wittig reaction, and the Stork enamine reaction. The most common method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an aromatic or aliphatic amine in the presence of a base and a catalyst. The reaction produces a β-keto amide, which can be hydrolyzed to yield BBK.
Propriétés
IUPAC Name |
1-phenyl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-17-19-7-3-1-4-8-19/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKFCBADEWBWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724448 |
Source


|
| Record name | 3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848438-93-7 |
Source


|
| Record name | 3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



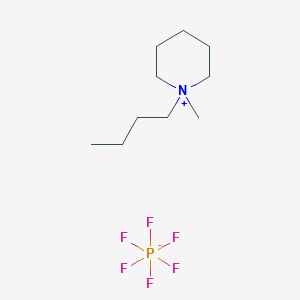
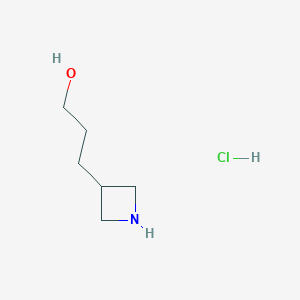
![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)

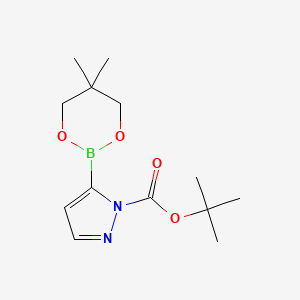
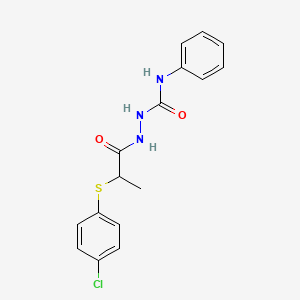
![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
